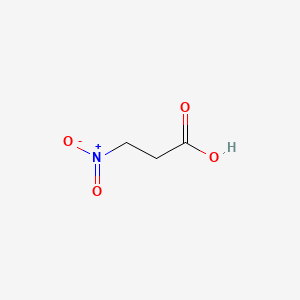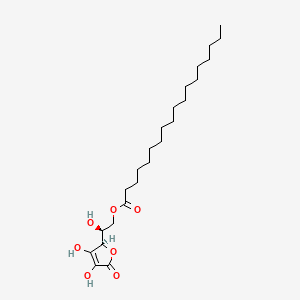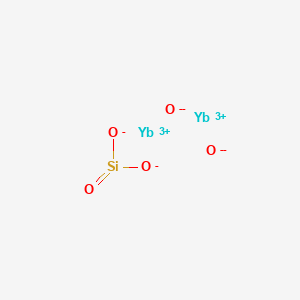
ZINC FERROCYANIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc ferrocyanide, also known as zinc hexacyanoferrate, is an inorganic compound with the formula Zn₂[Fe(CN)₆]. It is a member of the ferrocyanide family, which are coordination compounds containing the ferrocyanide ion [Fe(CN)₆]⁴⁻. This compound is known for its stability and low toxicity, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc ferrocyanide can be synthesized through a precipitation reaction involving zinc salts and potassium ferrocyanide. The general reaction is as follows: [ 3Zn^{2+} + 2K_4[Fe(CN)_6] \rightarrow K_2Zn_3[Fe(CN)_6]_2 ] This reaction typically occurs in an aqueous solution at room temperature, resulting in the formation of a white precipitate of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of zinc sulfate and potassium ferrocyanide under controlled conditions. The precipitate is then filtered, washed, and dried to obtain the final product. This method ensures high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Zinc ferrocyanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ferricyanide complexes.
Reduction: It can be reduced back to ferrocyanide under appropriate conditions.
Substitution: Zinc ions in the compound can be substituted with other metal ions, forming different metal ferrocyanides
Common Reagents and Conditions:
Oxidation: Ferric salts are commonly used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Metal salts such as copper sulfate or nickel chloride are used for substitution reactions
Major Products Formed:
Oxidation: Ferricyanide complexes.
Reduction: Ferrocyanide complexes.
Substitution: Metal ferrocyanides like copper ferrocyanide or nickel ferrocyanide
Applications De Recherche Scientifique
Zinc ferrocyanide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of zinc ferrocyanide involves its ability to form stable complexes with metal ions. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable, insoluble precipitates. This property is exploited in ion-exchange processes and in the removal of heavy metals from solutions .
Comparaison Avec Des Composés Similaires
Potassium Ferrocyanide: Similar in structure but contains potassium ions instead of zinc.
Copper Ferrocyanide: Contains copper ions and has different chemical properties.
Nickel Ferrocyanide: Contains nickel ions and is used in different applications
Uniqueness of Zinc Ferrocyanide: this compound is unique due to its low toxicity and high stability, making it suitable for applications where other ferrocyanides might be too reactive or toxic. Its ability to form stable complexes with a variety of metal ions also makes it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
14883-46-6 |
|---|---|
Formule moléculaire |
C6FeN6Zn2 |
Poids moléculaire |
342.73 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


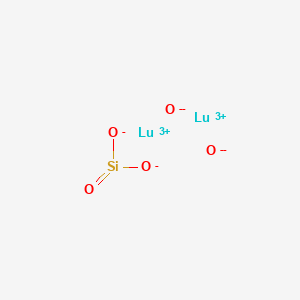
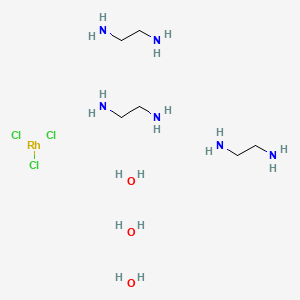
![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)

